4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine

Sigma-2 receptor Scaffold hopping Binding affinity

This minimally functionalized THIQ scaffold retains an unsubstituted core and extended basic amine chain, making it an essential baseline for sigma receptor pharmacophore studies. Substitutions cause profound affinity shifts (e.g., ring opening reduces binding by 1700-fold). Use as a validated reference for PNMT inhibition assays and systematic SAR exploration.

Molecular Formula C13H20N2
Molecular Weight 204.317
CAS No. 2225141-47-7
Cat. No. B2854465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine
CAS2225141-47-7
Molecular FormulaC13H20N2
Molecular Weight204.317
Structural Identifiers
SMILESCC(CCC1CNCC2=CC=CC=C12)N
InChIInChI=1S/C13H20N2/c1-10(14)6-7-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,10,12,15H,6-9,14H2,1H3
InChIKeyNALYXDIDTXRDTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine (CAS 2225141-47-7): Structural and Pharmacological Baseline for Procurement Decisions


4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine (CAS 2225141-47-7) is a secondary amine featuring an unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) core linked via a butyl chain to a terminal primary amine . The THIQ scaffold is a privileged pharmacophore in medicinal chemistry, underpinning over 3,000 plant natural products and numerous synthetic pharmaceuticals targeting sigma receptors, monoamine transporters, and enzymes such as phenylethanolamine N-methyltransferase (PNMT) [1]. Unlike heavily optimized analogs, this compound retains a minimally functionalized THIQ core and an extended basic amine chain, positioning it as a versatile intermediate or a reference scaffold for comparative structure-activity relationship (SAR) studies .

Why 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine Cannot Be Replaced by Arbitrary THIQ Analogs


Substituting 4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine with other THIQ derivatives—even those with superficial structural resemblance—introduces profound and often unanticipated shifts in pharmacological profile. The THIQ scaffold is exquisitely sensitive to modifications in its linker length, ring substituents, and conformational constraint. For instance, the constrained THIQ ring system has been shown to be essential for high-affinity sigma-2 (σ2) receptor binding, with ring opening causing a 1700-fold decrease in affinity . Similarly, varying the carbon linker length can alter σ2 Ki values across a 17-fold range (0.88–15.0 nM), while methoxy group configurations shift affinity by over 30-fold (4.4–133 nM) [1]. Furthermore, 7-position substitutions on THIQ dramatically modulate PNMT inhibitory potency and α2-adrenoceptor selectivity [2]. Thus, the unsubstituted core and specific butylamine chain of this compound define a distinct SAR starting point; any substitution—whether of the core or the linker—constitutes a different chemical entity with non-transferable biological activity.

Quantitative Differentiation Evidence for 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine vs. Closest Analogs


Sigma-2 Receptor Affinity: Scaffold Integrity Defines a 1700-Fold Binding Differential

The sigma-2 (σ2) receptor binding affinity of the THIQ scaffold is critically dependent on the conformational rigidity imposed by its bicyclic ring system. While the target compound (4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine) retains this constrained THIQ core, its unsubstituted nature positions it as a minimal scaffold relative to optimized ligands. Direct comparison of a structurally related tetrahydroisoquinolinyl benzamide (Compound 1) with its open-chain analog demonstrates that disrupting the THIQ ring system reduces σ2 binding affinity by approximately 1700-fold . This quantifies the essential contribution of the intact THIQ core—a feature the target compound maintains—to receptor engagement potential. In contrast, highly optimized σ2 ligands such as tetrahydroisoquinolino-2-alkyl phenones achieve Ki values as low as 0.38–5.1 nM for σ2R/TMEM97 due to extensive peripheral substitution [1].

Sigma-2 receptor Scaffold hopping Binding affinity Conformational constraint

Linker Length Sensitivity: Butylamine Chain Positions Compound in Critical SAR Transition Zone

The length and flexibility of the carbon linker connecting the THIQ core to distal functional groups is a dominant determinant of sigma-2 receptor binding affinity. Systematic variation of this linker in tetrahydroisoquinoline analogs reveals that σ2 Ki values range from 0.88 nM to 15.0 nM depending on linker architecture [1]. The target compound incorporates a butyl (four-carbon) linker terminating in a primary amine—a structural motif that positions it precisely within the experimentally validated linker length range known to support high-affinity binding when appropriately functionalized. In contrast, analogs with rigid piperidine spacers exhibit markedly weaker σ2 binding (Ki = 8.7–845 nM), a 10- to 960-fold reduction compared to optimal flexible linkers [1].

Carbon linker Sigma-2 selectivity Structure-activity relationship Binding affinity modulation

Methoxy Group Configuration: Peripheral Substitution Modulates σ2 Affinity Over 30-Fold

The presence and spatial arrangement of methoxy groups on the THIQ aromatic ring profoundly influence sigma-2 receptor binding. In tetrahydroisoquinoline analogs evaluated for σ1/σ2 affinity, altering the configuration of methoxy substituents on the isoquinoline moiety produced σ2 Ki values ranging from 4.4 nM to 133 nM—a greater than 30-fold variation within the same compound series [1]. The target compound, lacking any aromatic ring substitution, represents the minimal, unoptimized baseline from which such affinity gains are achieved. In comparison, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with optimized benzamide appendages achieve σ2 Ki values as low as 5–6 nM with excellent subtype selectivity [2].

Methoxy substitution Sigma-2 selectivity THIQ derivatization Affinity optimization

PNMT Inhibitory Baseline: Unsubstituted THIQ Core Defines Low-Affinity Reference Point for Enzyme Selectivity Engineering

1,2,3,4-Tetrahydroisoquinoline (THIQ) itself serves as a low-affinity inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme catalyzing epinephrine biosynthesis. The unsubstituted parent THIQ exhibits a PNMT Ki of approximately 5,000–5,800 nM (5.0–5.8 μM) [1]. Introduction of a 7-hydroxy group enhances affinity (Ki reduction) compared to the unsubstituted scaffold, confirming the presence of a hydrophilic binding pocket accessible from the C7 position [2]. More extensive optimization—incorporating 3-trifluoromethyl and 7-sulfonamide substituents—yields nanomolar PNMT inhibitors (e.g., Ki = 520 nM) with α2-adrenoceptor selectivity exceeding 1900-fold [3]. The target compound, with its unsubstituted THIQ core, provides a clean, low-affinity baseline essential for quantifying the affinity gains and selectivity improvements conferred by rational substitution.

PNMT inhibition Enzyme selectivity Catecholamine biosynthesis α2-adrenoceptor

Recommended Research and Procurement Applications for 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine Based on Quantitative Evidence


Sigma Receptor Pharmacophore Mapping and SAR Baseline Studies

The 1700-fold affinity differential between intact and open-ring THIQ scaffolds establishes 4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine as a validated reference compound for sigma receptor pharmacophore studies. Researchers can employ this compound as an unsubstituted, conformationally constrained baseline to systematically evaluate how methoxy group introduction (30-fold affinity modulation) or linker optimization (up to 960-fold improvement) affects σ1/σ2 binding and selectivity [1].

PNMT Inhibitor Development and Selectivity Assay Validation

The unsubstituted THIQ core provides a low-affinity reference point (Ki ≈ 5–5.8 μM) for PNMT inhibition assays [2]. This compound is ideally suited for validating assay sensitivity and for benchmarking affinity improvements achieved through rational 7-position substitution or 3-trifluoromethyl incorporation, which can increase PNMT affinity by >10-fold while achieving >1900-fold selectivity over α2-adrenoceptors [3].

Monoamine Transporter Probe Synthesis via Reductive Amination

The terminal primary amine on the butyl chain provides a reactive handle for reductive amination or amide coupling to introduce aromatic or heteroaromatic groups. This enables systematic exploration of linker length effects on monoamine transporter (DAT, NET, SERT) inhibition, a strategy validated by prior THIQ-based triple reuptake inhibitor patents [4] and fundamental SAR studies demonstrating that flexible butyl linkers support superior binding compared to rigid spacers [1].

THIQ Natural Product Analog Synthesis and Diversification

As a synthetic analog of the 1,2,3,4-tetrahydroisoquinoline alkaloid family—which encompasses over 3,000 plant natural products [5]—this compound serves as a versatile intermediate for constructing benzylisoquinoline and related scaffolds via Pictet-Spengler or Bischler-Napieralski cyclizations. Its unsubstituted aromatic ring permits late-stage diversification through electrophilic substitution or cross-coupling, enabling the synthesis of focused natural product-like libraries for phenotypic screening.

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